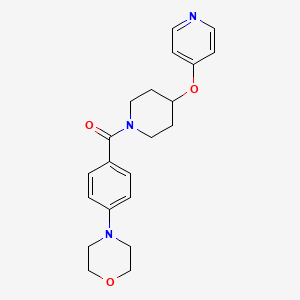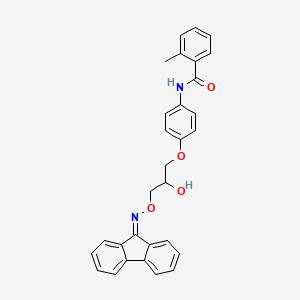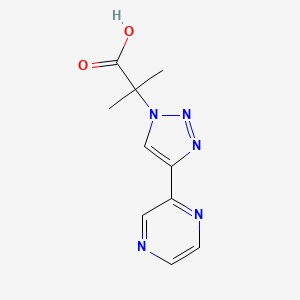![molecular formula C16H22N2O3 B2888479 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide CAS No. 941978-77-4](/img/structure/B2888479.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and cancer research. This compound is characterized by its unique structure, which includes a methoxy group, an oxopiperidine ring, and an isobutyramide moiety.
作用机制
Target of Action
The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa , affecting both free and prothrombinase-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, Apixaban effectively disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban results in a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes Apixaban effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. For instance, the pH level can affect its solubility . At physiological pH (1.2 - 6.8), Apixaban does not ionize, and its aqueous solubility across the physiological pH range is approximately 0.04 mg/mL . Furthermore, the presence of other drugs can potentially interact with Apixaban, although it generally has a low potential for drug-drug interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxopiperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as methyl iodide.
Coupling of the oxopiperidine ring with the phenyl group: This step can be performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the isobutyramide moiety: This final step involves the reaction of the intermediate product with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxopiperidine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide.
Reduction: Formation of N-(3-methoxy-4-(piperidin-1-yl)phenyl)isobutyramide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide moiety instead of isobutyramide.
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)propionamide: Similar structure but with a propionamide moiety instead of isobutyramide.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to restore the function of mutant p53 proteins sets it apart from other similar compounds, making it a promising candidate for anti-cancer therapy .
属性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)17-12-7-8-13(14(10-12)21-3)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVLFSAOMDYWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)




![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2888411.png)

![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)

